molecular formula C13H11N3O2S B2554445 N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034548-86-0

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No. B2554445
M. Wt: 273.31
InChI Key: YFVQFDLCEMLEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that contains a pyrazolo[1,5-a]pyridine moiety attached to a benzenesulfonamide group. Pyrazolo[1,5-a]pyridines are purine analogues and have been studied for their various biological activities . Benzenesulfonamides are a class of compounds that have been widely used in the design of pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving “N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” would depend on the reaction conditions and the other reactants involved. Pyrazolo[1,5-a]pyrimidines have been shown to undergo a variety of reactions .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has been explored, with studies demonstrating significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Chandak et al., 2013).

Anticancer Evaluation

Research on N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties has shown promising anticancer activity against human tumor breast cell lines, indicating the potential for the development of novel anticancer therapeutics (Ghorab et al., 2014).

Herbicidal Activity

Compounds featuring N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have exhibited interesting herbicidal activity, particularly as post-emergence agents against dicotyledonous weed species, suggesting a new avenue for agricultural chemical development (Eussen et al., 1990).

Antimalarial Activity

Derivatives connected to benzenesulfonamide moieties have been assessed for their efficacy against Plasmodium falciparum, showing potent activity and highlighting the scaffold's potential in antimalarial drug development (Silva et al., 2016).

Carbonic Anhydrase Inhibition

Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, showing potent activity against human isoforms, which is relevant for developing treatments for conditions like glaucoma and edema (Ghorab et al., 2014).

Wound Healing Applications

A tailored-designed electrospun nanofiber dressing mat loaded with a newly synthesized sulfonamide analog demonstrated superior wound healing efficacy, offering a promising approach for the development of advanced wound care products (Elsayed et al., 2020).

Safety And Hazards

The safety and hazards associated with “N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,13-4-2-1-3-5-13)15-11-7-9-16-12(10-11)6-8-14-16/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVQFDLCEMLEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

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